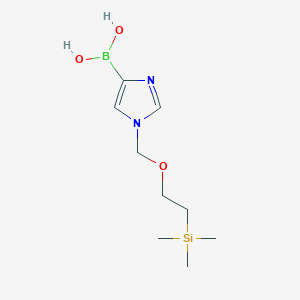
2-Ethoxy-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with an ethoxy group and a fluorine atom. This compound is notable for its applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its molecular formula is C9H8FNO, and it has a molecular weight of 165.16 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with ethyl alcohol in the presence of a base. The reaction conditions often include the use of a catalyst to facilitate the substitution reaction, resulting in the formation of the ethoxy group on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-fluorobenzonitrile has been extensively studied for its applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of diverse organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, which can be further explored for their potential therapeutic effects.
Medicine: It is an important intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals, contributing to the development of new materials and products.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxybenzonitrile: Lacks the fluorine substituent, resulting in different chemical and biological properties.
3-Fluorobenzonitrile: Lacks the ethoxy group, affecting its reactivity and applications.
2-Fluoro-4-ethoxybenzonitrile: Similar structure but with different substitution pattern, leading to unique properties.
Uniqueness: 2-Ethoxy-3-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
2-ethoxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
WERLSUXUIBERMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)






![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

